N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O3 and its molecular weight is 486.96. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide derivatives, such as those studied by Debnath and Ganguly (2015), have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests their potential use in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Antiallergic Properties
Research by Menciu et al. (1999) has identified certain N-(pyridin-4-yl)-(indol-3-yl)acetamides as novel antiallergic compounds. Their study included compounds structurally similar to this compound, indicating potential antiallergic applications (Menciu et al., 1999).
Synthetic Utility in Pharmaceutical Products
The work of Sakai et al. (2022) on benzyl N-acetylcarbamate potassium salts, which are related to acetamide compounds, highlights the synthetic utility of these compounds in the development of pharmaceutical products. This suggests that this compound could be useful in synthesizing various pharmaceuticals (Sakai et al., 2022).
Potential in Anticancer Research
Al-Sanea et al. (2020) explored the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. Since these compounds are structurally related to this compound, it suggests potential application in anticancer research (Al-Sanea et al., 2020).
Potential in Photovoltaic Efficiency Modeling
Mary et al. (2020) conducted studies on benzothiazolinone acetamide analogs for their photovoltaic efficiency, indicating potential applications of acetamide derivatives in the field of solar energy (Mary et al., 2020).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3/c1-35-20-12-10-18(11-13-20)15-31-17-30-25-21-7-3-5-9-23(21)32(26(25)27(31)34)16-24(33)29-14-19-6-2-4-8-22(19)28/h2-13,17H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXCJUGQVHHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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